4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine
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Overview
Description
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine is a complex organic compound with the molecular formula C16H14BrN5O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine has several scientific research applications:
Kinase Inhibition: This compound shares structural similarities with known kinase inhibitors and can be investigated for its potential to inhibit specific kinases involved in diseases.
Drug Discovery: The pyrido[2,3-d]pyrimidine scaffold is present in several drugs with diverse biological activities.
Medicinal Chemistry: The presence of bromopyridine and pyrrolidin-1-yl moieties offers opportunities for medicinal chemistry research, focusing on modifying these functional groups to enhance biological activity.
Mechanism of Action
The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby affecting various cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A known kinase inhibitor used in breast cancer treatment.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, which are widely used in medicinal chemistry for their biological activity.
Uniqueness
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine is unique due to its specific combination of functional groups, which provides distinct chemical properties and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-10-17-6-3-14(18-10)19-7-4-11(9-19)20-13-2-5-16-8-12(13)15/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUKLQCTPKEBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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